molecular formula C18H16FN3O2 B2634155 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1334372-82-5

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2634155
CAS RN: 1334372-82-5
M. Wt: 325.343
InChI Key: CIBPBSFMRJWEAY-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of benzimidazole and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Identification of Heterocyclic Compounds

Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds derived from 2-aminobenzimidazole, demonstrating the chemical versatility and potential for creating compounds with diverse biological activities. Their work included the preparation of oxazepine, pyrazole, and isoxazole derivatives, highlighting the synthetic utility of benzimidazole derivatives in generating complex heterocyclic frameworks (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds containing the benzimidazole motif have been a focus of research due to their promising biological properties. For instance, Reddy and Reddy (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed antibacterial and antifungal activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Schiff Base Derivatives and Their Biological Applications

The synthesis and characterization of Schiff base derivatives from benzimidazole compounds, as explored by Adnan, Hassan, and Thamer (2014), also underline the potential for these compounds in scientific research, especially for their diverse biological applications (Adnan, Hassan, & Thamer, 2014).

Heme Oxygenase Inhibition

Roman et al. (2010) focused on the design of selective inhibitors of heme oxygenases based on azole and aromatic moieties. Their work emphasizes the potential therapeutic applications of benzimidazole derivatives in modulating heme oxygenase activity, demonstrating the broad utility of these compounds beyond antimicrobial activity (Roman et al., 2010).

Fluorescence and Sensing Applications

The synthesis and characterization of fluorescent sensors based on benzimidazole and benzothiazole, as investigated by Suman et al. (2019), showcase the potential of these compounds in developing sensitive and selective probes for metal ions, further expanding the scientific applications of benzimidazole derivatives (Suman et al., 2019).

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBPBSFMRJWEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

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